molecular formula C8H7BrF3NO B2847717 3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol CAS No. 1567005-12-2

3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol

Cat. No.: B2847717
CAS No.: 1567005-12-2
M. Wt: 270.049
InChI Key: DZYMHUAUYNFDAV-UHFFFAOYSA-N
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Description

3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol is an organic compound that features a bromopyridine moiety attached to a trifluoropropanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 5-bromopyridine with a trifluoropropanol derivative. One common method includes the use of a Grignard reagent, where 5-bromopyridine is reacted with a trifluoropropanol Grignard reagent under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance the efficiency of the production process.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-(5-Bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of the trifluoropropanol group, which imparts distinct chemical properties such as increased lipophilicity and potential for unique reactivity patterns compared to its analogs.

Properties

IUPAC Name

3-(5-bromopyridin-2-yl)-1,1,1-trifluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO/c9-5-1-2-6(13-4-5)3-7(14)8(10,11)12/h1-2,4,7,14H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYMHUAUYNFDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)CC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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